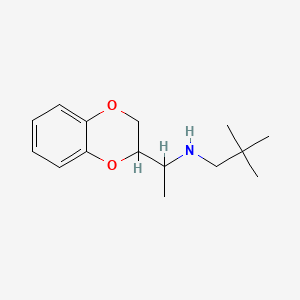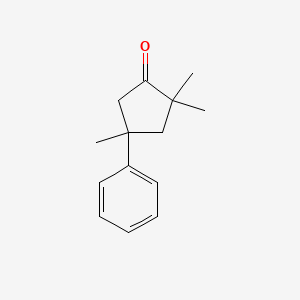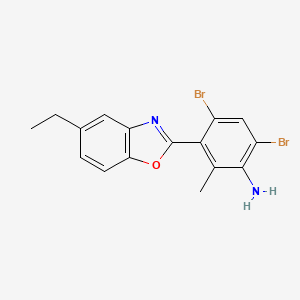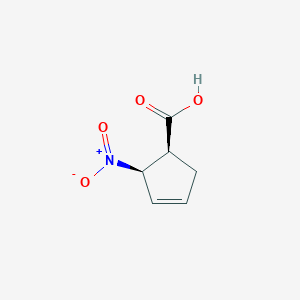
(1S,2R)-2-nitrocyclopent-3-ene-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,2R)-2-nitrocyclopent-3-ene-1-carboxylic acid is a chiral compound with significant interest in organic chemistry due to its unique structural properties. This compound features a nitro group and a carboxylic acid group attached to a cyclopentene ring, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-nitrocyclopent-3-ene-1-carboxylic acid typically involves the nitration of cyclopentene derivatives followed by carboxylation. One common method includes the use of nitric acid and sulfuric acid to introduce the nitro group, followed by a carboxylation reaction using carbon dioxide under high pressure and temperature .
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-nitrocyclopent-3-ene-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The nitro group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Sodium azide (NaN3) or other nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Nitro derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives.
Substitution: Various substituted cyclopentene derivatives.
Scientific Research Applications
(1S,2R)-2-nitrocyclopent-3-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1S,2R)-2-nitrocyclopent-3-ene-1-carboxylic acid involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules. These interactions can influence the compound’s biological activity and its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- (1S,2R)-2-bromocyclopentanol
- (1S,2R)-1,2-dihydroxycyclohexa-3,5-diene-1-carboxylic acid
- (1S,2R)-2-[(2,5-difluorophenyl)carbamoyl]cyclopropanecarboxylic acid
Uniqueness
(1S,2R)-2-nitrocyclopent-3-ene-1-carboxylic acid is unique due to its combination of a nitro group and a carboxylic acid group on a cyclopentene ring.
Properties
CAS No. |
733748-93-1 |
|---|---|
Molecular Formula |
C6H7NO4 |
Molecular Weight |
157.12 g/mol |
IUPAC Name |
(1S,2R)-2-nitrocyclopent-3-ene-1-carboxylic acid |
InChI |
InChI=1S/C6H7NO4/c8-6(9)4-2-1-3-5(4)7(10)11/h1,3-5H,2H2,(H,8,9)/t4-,5+/m0/s1 |
InChI Key |
ALSQRCOURYTKKT-CRCLSJGQSA-N |
Isomeric SMILES |
C1C=C[C@H]([C@H]1C(=O)O)[N+](=O)[O-] |
Canonical SMILES |
C1C=CC(C1C(=O)O)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


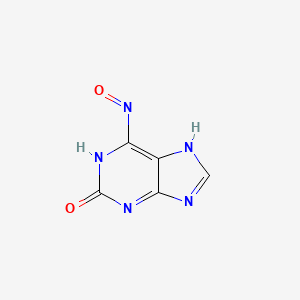
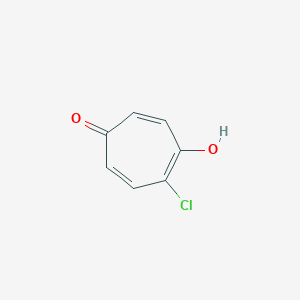
![Phosphonic acid, [2-[[(2-chloroethoxy)(2-chloroethyl)phosphinyl]oxy]ethyl]-, bis(2-chloroethyl) ester](/img/structure/B13790704.png)
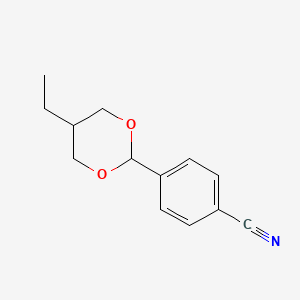
![1-[4-[2-(2-fluoroanilino)-2-oxoethoxy]phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B13790711.png)
![N-[[2,4-bis(bromomethyl)-5-methyl-phenyl]methyl]acetamide](/img/structure/B13790714.png)

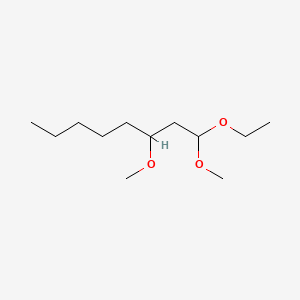
![6-(2-Methoxy-5-methylphenyl)-3-methylimidazo[2,1-B]thiazole-5-carboxaldehyde](/img/structure/B13790723.png)

